tert-Butyl ((2-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate tert-Butyl ((2-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17437347
InChI: InChI=1S/C13H20N2O2S/c1-9-10(6-7-11(15-9)18-5)8-14-12(16)17-13(2,3)4/h6-7H,8H2,1-5H3,(H,14,16)
SMILES:
Molecular Formula: C13H20N2O2S
Molecular Weight: 268.38 g/mol

tert-Butyl ((2-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate

CAS No.:

Cat. No.: VC17437347

Molecular Formula: C13H20N2O2S

Molecular Weight: 268.38 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((2-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate -

Specification

Molecular Formula C13H20N2O2S
Molecular Weight 268.38 g/mol
IUPAC Name tert-butyl N-[(2-methyl-6-methylsulfanylpyridin-3-yl)methyl]carbamate
Standard InChI InChI=1S/C13H20N2O2S/c1-9-10(6-7-11(15-9)18-5)8-14-12(16)17-13(2,3)4/h6-7H,8H2,1-5H3,(H,14,16)
Standard InChI Key OSHSZIWXZFTFOC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=N1)SC)CNC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular and IUPAC Nomenclature

The compound is systematically named tert-butyl N-[(2-methyl-6-methylsulfanylpyridin-3-yl)methyl]carbamate under IUPAC guidelines . Its SMILES representation, CC1=C(C=CC(=N1)SC)CNC(=O)OC(C)(C)C\text{CC1=C(C=CC(=N1)SC)CNC(=O)OC(C)(C)C}, encodes the pyridine ring (positions 2 and 6 substituted with methyl and methylthio groups, respectively) and the Boc-protected aminomethyl side chain . The InChIKey, OSHSZIWXZFTFOC-UHFFFAOYSA-N, uniquely identifies its stereochemical and structural attributes .

Table 1: Key Identifiers

PropertyValue
Molecular FormulaC13H20N2O2S\text{C}_{13}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight268.38 g/mol
CAS Registry Number1355225-19-2
IUPAC Nametert-butyl N-[(2-methyl-6-methylsulfanylpyridin-3-yl)methyl]carbamate
SMILESCC1=C(C=CC(=N1)SC)CNC(=O)OC(C)(C)C
InChIKeyOSHSZIWXZFTFOC-UHFFFAOYSA-N

Synthetic Routes and Optimization

General Synthetic Strategy

The synthesis likely involves sequential functionalization of a pyridine precursor. A plausible route, inferred from analogous carbamate syntheses , proceeds as follows:

  • Pyridine Core Formation: Condensation of acetylacetone with cyanoacetamide under basic conditions yields a 2-pyridone intermediate, which is subsequently dehydrogenated to the pyridine ring .

  • Thioether Introduction: Sulfur incorporation via nucleophilic substitution or thiol-yne chemistry introduces the methylthio group at position 6.

  • Boc Protection: Reaction of the primary amine with di-tert-butyl dicarbonate (Boc2_2O) in tetrahydrofuran (THF) catalyzed by 4-dimethylaminopyridine (DMAP) affords the carbamate .

Table 2: Representative Reaction Conditions

StepReagents/Conditions
Pyridine FormationK2_2CO3_3, H2_2O, RT, 24 h
Thioether InstallationMeSH, CuI, DMF, 60°C
Boc ProtectionBoc2_2O, DMAP, THF, 0°C, 2 h

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound is expected to exhibit limited water solubility due to its hydrophobic tert-butyl group and aromatic system. It is likely soluble in polar aprotic solvents (e.g., DMSO, THF) and stable under inert storage conditions (-20°C) . Freeze-thaw cycles should be avoided to prevent degradation .

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